molecular formula C10H7BN2O2 B12974404 (8-Cyanoquinolin-6-yl)boronic acid

(8-Cyanoquinolin-6-yl)boronic acid

Cat. No.: B12974404
M. Wt: 197.99 g/mol
InChI Key: GMAREFUZPIOMSY-UHFFFAOYSA-N
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Description

(8-Cyanoquinolin-6-yl)boronic acid is an organoboron compound that features a quinoline ring substituted with a cyano group at the 8th position and a boronic acid group at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (8-Cyanoquinolin-6-yl)boronic acid typically involves the borylation of a quinoline derivative. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, where a halogenated quinoline reacts with a boronic acid derivative under mild conditions. The reaction generally proceeds in the presence of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (8-Cyanoquinolin-6-yl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The cyano group can be reduced to an amine under appropriate conditions.

    Substitution: The boronic acid group can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as DMF or THF.

Major Products:

    Oxidation: Boronic esters or borates.

    Reduction: Aminoquinoline derivatives.

    Substitution: Biaryl compounds or other substituted quinolines.

Scientific Research Applications

(8-Cyanoquinolin-6-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (8-Cyanoquinolin-6-yl)boronic acid largely depends on its application. In cross-coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of a new carbon-carbon bond. The cyano group can act as an electron-withdrawing group, influencing the reactivity and stability of the compound in various chemical reactions .

Comparison with Similar Compounds

  • (8-Fluoroquinolin-6-yl)boronic acid
  • (8-Trifluoromethylquinolin-6-yl)boronic acid
  • (8-Aminoquinolin-6-yl)boronic acid

Comparison:

  • (8-Fluoroquinolin-6-yl)boronic acid: Similar in structure but with a fluorine atom instead of a cyano group. This substitution can affect the compound’s reactivity and electronic properties.
  • (8-Trifluoromethylquinolin-6-yl)boronic acid: Contains a trifluoromethyl group, which is more electron-withdrawing than the cyano group, potentially leading to different reactivity patterns.
  • (8-Aminoquinolin-6-yl)boronic acid: Features an amino group, which can act as an electron-donating group, altering the compound’s reactivity and potential applications.

(8-Cyanoquinolin-6-yl)boronic acid stands out due to its unique combination of a cyano group and a boronic acid group, offering distinct reactivity and versatility in various chemical transformations.

Properties

Molecular Formula

C10H7BN2O2

Molecular Weight

197.99 g/mol

IUPAC Name

(8-cyanoquinolin-6-yl)boronic acid

InChI

InChI=1S/C10H7BN2O2/c12-6-8-5-9(11(14)15)4-7-2-1-3-13-10(7)8/h1-5,14-15H

InChI Key

GMAREFUZPIOMSY-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C(=C1)C#N)N=CC=C2)(O)O

Origin of Product

United States

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